4-Demethoxydaunomycinone
Description
Contextualization within the Anthracycline Family and Related Aglycones
The anthracyclines are a class of chemotherapeutic agents derived from Streptomyces species, with daunorubicin (B1662515) and doxorubicin (B1662922) being the most well-known members. These molecules consist of a tetracyclic aglycone and a sugar moiety, typically daunosamine (B1196630). 4-Demethoxydaunomycinone is the aglycone of idarubicin (B193468), a synthetic analogue of daunorubicin. newdrugapprovals.orgresearchgate.net The key structural difference is the absence of a methoxy (B1213986) group at the C-4 position of the aglycone, a modification that significantly enhances its lipophilicity (fat solubility) and cellular uptake compared to daunorubicin. newdrugapprovals.org This structural alteration is a focal point of research, as it is linked to the improved pharmacological profile of idarubicin. rsc.org
The broader family of anthracycline aglycones includes daunomycinone (B1669838) (the aglycone of daunorubicin) and adriamycinone (the aglycone of doxorubicin). tandfonline.com Research into synthetic aglycones like this compound is driven by the desire to create new anthracycline analogues with improved efficacy and reduced side effects, such as cardiotoxicity, which is a significant limitation of early anthracyclines. ias.ac.in
Academic Significance of this compound as a Key Synthetic Aglycone
The academic significance of this compound lies in its role as a crucial building block for the synthesis of novel anthracycline analogues. clockss.org Its total synthesis has been a major focus of organic chemistry research, leading to the development of various synthetic strategies. rsc.orgtandfonline.comias.ac.inrsc.org These synthetic routes are pivotal for producing idarubicin and for creating a diverse library of related compounds for biological evaluation. researchgate.netacs.org
The synthesis of this compound allows for the systematic modification of the anthracycline structure, enabling researchers to probe the molecular interactions between the drug, DNA, and enzymes like topoisomerase II. newdrugapprovals.org By understanding how modifications to the aglycone affect biological activity, scientists can design more effective and targeted cancer therapies. For instance, the absence of the C-4 methoxy group in this compound has been shown to influence the molecule's electronic properties and its bioconversion to the active metabolite, idarubicinol. researchgate.net
Furthermore, the development of efficient and stereocontrolled syntheses of (+)-4-demethoxydaunomycinone is a testament to the advancements in synthetic organic chemistry. oup.comcornell.edu These synthetic achievements not only provide access to important therapeutic agents but also contribute to the broader field of natural product synthesis.
Historical Perspectives on the Discovery and Initial Synthetic Research of this compound
The quest for new anthracyclines with improved therapeutic properties spurred the initial interest in synthetic analogues like those derived from this compound. The clinical success of daunorubicin and doxorubicin in the mid-20th century was tempered by their dose-limiting cardiotoxicity and development of drug resistance. This led researchers to explore modifications of the anthracycline scaffold.
The development of a practical synthesis of this compound was a critical step that enabled the production of idarubicin for clinical trials. google.com The successful synthesis and subsequent discovery of idarubicin's potent antileukemic activity validated the strategy of rationally designing new anticancer drugs based on existing natural products. researchgate.net The ongoing research into this compound and its derivatives continues to be a vibrant area of medicinal chemistry. acs.org
Interactive Data Tables
| Compound Name |
|---|
| This compound |
| Idarubicin (4-demethoxydaunorubicin) |
| Daunorubicin |
| Doxorubicin |
| Daunomycinone |
| Adriamycinone |
| Idarubicinol |
| Property | Value | Source |
|---|---|---|
| Appearance | Orange crystalline powder | newdrugapprovals.org |
| Melting Point | 183-185°C or 172-174°C | newdrugapprovals.org |
| Optical Rotation [α]D20 | +205° (c = 0.1 in methanol) or +188° (c = 0.10 in methanol) | newdrugapprovals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQFGSMHXKORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Demethoxydaunomycinone
Total Synthesis Approaches to the Anthracyclinone Skeleton
The construction of the four-ring system of 4-demethoxydaunomycinone has been achieved through several key strategies, including Diels-Alder cycloadditions, phthalide (B148349) annulations, and other cyclization methods. nih.gov These methods often involve the assembly of the molecule from smaller, functionalized building blocks. nih.gov
Diels-Alder Cycloaddition Reactions in this compound Synthesis
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been extensively utilized in the synthesis of this compound. publish.csiro.auacs.org This pericyclic reaction offers a convergent approach to the tetracyclic core by reacting a diene with a dienophile. publish.csiro.aumnstate.edu
The successful application of the Diels-Alder reaction in synthesizing this compound hinges on the careful design of the diene and dienophile. One approach involves the cycloaddition of 2-acetoxybuta-1,3-diene to quinizarin (B34044) quinone. publish.csiro.au This reaction proceeds in good yield and provides a key intermediate for the synthesis. publish.csiro.au Another strategy employs the reaction of 2-chloro-1,3-butadiene with anthracene-1,4,9,10-tetraone, which also serves as an efficient route to a key intermediate. acs.org The choice of diene and dienophile is critical for controlling the regiochemistry and stereochemistry of the resulting adduct.
| Diene | Dienophile | Key Feature |
| 2-Acetoxybuta-1,3-diene | Quinizarin quinone | High-yield cycloaddition to the external double bond. publish.csiro.au |
| 2-Chloro-1,3-butadiene | Anthracene-1,4,9,10-tetraone | Efficient synthesis of a key intermediate. acs.org |
| o-Quinodimethanes | Various dienophiles | Used in intramolecular cycloadditions. tandfonline.com |
Achieving the correct regioselectivity and stereoselectivity is paramount in Diels-Alder approaches to this compound. In the reaction of 2-acetoxybuta-1,3-diene with quinizarin quinone, the cycloaddition occurs specifically at the external double bond of the quinone, leading to the desired regioisomer. publish.csiro.au The stereochemistry of the final product is often controlled in subsequent steps. The use of chiral auxiliaries or catalysts can induce enantioselectivity in the Diels-Alder reaction, providing access to optically active forms of this compound. The regioselectivity of hetero-Diels-Alder reactions, such as those involving nitroso dienophiles, is influenced by the electronic nature of both the diene and the dienophile. beilstein-journals.org
Diene and Dienophile Design for [4+2] Cycloadditions
Phthalide Annulation Strategies
Phthalide annulation represents another significant strategy for constructing the tetracyclic framework of this compound. acs.org This method involves the reaction of a substituted phthalide (a lactone derived from phthalic acid) with a suitable Michael acceptor. A key approach utilizes a strong base-induced cycloaddition of homophthalic anhydrides with a chloronaphthoquinone derivative. jst.go.jp This reaction forms the tetracyclic adduct, which can then be efficiently converted to this compound. jst.go.jp This strategy offers a highly convergent and regiospecific route to the target molecule. jst.go.jpcapes.gov.br
Alternative Cyclization and Annulation Methodologies
Beyond Diels-Alder and phthalide annulation, other cyclization strategies have been developed. One such method involves a Friedel-Crafts acylation approach. ias.ac.in Another conceptually different strategy starts from tetracene, a simple aromatic hydrocarbon, and introduces the necessary functional groups through a series of arene functionalizations and dearomatization reactions. nih.govchemrxiv.org This "global functionalization" approach avoids the need for traditional annulation strategies. nih.govchemrxiv.org Intramolecular Heck cyclizations have also been explored to create key structural features of the molecule. researchgate.net
Key Tetracyclic Intermediates and Precursors in Total Synthesis
| Intermediate | Synthetic Role |
| 9-Acetyl-6,11-dihydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione | Starting material for conversion to this compound. google.com |
| (R)-2-Acetyl-2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | Key chiral intermediate in anthracycline synthesis. researchgate.net |
| (±)-4-Demethoxy-7,11-dideoxydaunomycinone | Precursor in the synthesis of this compound. tandfonline.com |
| 2-Acetoxy-5,12-dihydroxy-1,4-dihydronaphthacene-6,11-dione | Key intermediate from a Diels-Alder reaction. publish.csiro.au |
Semisynthetic Pathways from Structurally Related Compounds
Semisynthetic approaches leverage the readily available skeletons of natural products, such as other anthracyclinones or related anthraquinones, as starting materials. These methods offer a more direct route to the target molecule by modifying a pre-existing and complex chemical scaffold.
Derivation from Daunomycinone (B1669838) and Other Anthracyclinones
One of the most direct semisynthetic routes to this compound involves the chemical modification of the natural anthracyclinone, daunomycinone. The key transformation in this pathway is the demethylation of the C-4 methoxy (B1213986) group of daunomycinone. This reaction is typically achieved by treating daunomycinone with a strong Lewis acid, such as aluminum chloride (AlCl₃), in an inert organic solvent. researchgate.netohsu.edugoogle.com The reaction proceeds via the formation of an aluminum complex with the phenolic hydroxyl and quinone carbonyl groups, facilitating the cleavage of the methyl ether.
Following the demethylation to yield 4-demethyldaunomycinone, a series of further transformations are necessary to arrive at this compound. researchgate.net This multi-step process underscores the utility of naturally occurring anthracyclinones as advanced intermediates in the synthesis of valuable analogues. While this method benefits from starting with a structurally advanced molecule, it can be complicated by the need for selective reactions and purifications. google.com
Modification of Naturally Occurring Anthraquinones
Naturally occurring anthraquinones, which are more abundant and less complex than anthracyclinones, also serve as viable starting materials for the synthesis of this compound. Compounds like aloe-emodin (B1665711) and chrysophanol (B1684469), which can be isolated from various plant sources, provide the basic tricyclic anthraquinone (B42736) core. researchgate.netacs.orgoup.comorganic-chemistry.orgnih.gov
For instance, a synthetic route starting from aloe-emodin has been described. researchgate.net This process involves the halogenation of the hydroxymethyl group of aloe-emodin, followed by a series of reactions to build the A-ring of the tetracyclic system. Similarly, chrysophanol has been utilized in the synthesis of anthraquinone derivatives that can serve as precursors to this compound. capes.gov.br These approaches, while requiring more synthetic steps to construct the A-ring and introduce the necessary functionalities, benefit from the availability and lower cost of the starting materials compared to complex anthracyclines.
Enantioselective Synthesis of (+)-4-Demethoxydaunomycinone
The synthesis of the specific enantiomer, (+)-4-demethoxydaunomycinone, is of paramount importance as the biological activity of anthracycline antibiotics is highly dependent on their stereochemistry. Enantioselective syntheses aim to produce the desired enantiomer directly, avoiding the need for resolution of a racemic mixture. These methods often employ chiral auxiliaries, asymmetric catalysts, or the resolution of racemic intermediates at an early stage.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. An efficient asymmetric synthesis of a key intermediate for (+)-4-demethoxydaunomycinone has been developed utilizing a chiral auxiliary derived from tartaric acid. organic-chemistry.org
In this approach, a prochiral 2-acetyl-3,4-dihydronaphthacene-6,11-dione derivative is reacted with a chiral acetal, such as one derived from (R,R)-N,N:N',N'-tetraalkyltartaramide. organic-chemistry.org This step introduces a chiral environment that influences the subsequent diastereoselective bromolactonization. The bromolactonization proceeds with high diastereoselectivity, leading to the formation of a bromolactone with the desired stereochemistry. organic-chemistry.org This intermediate can then be converted in several steps to the optically active (R)-2-acetyl-2,5,12-trihydroxy-1,2,3,4-tetrahydro-6,11-naphthacenedione, a crucial precursor to (+)-4-demethoxydaunomycinone. organic-chemistry.org The chiral auxiliary is subsequently removed and can be recycled.
Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Acetalization | Prochiral diketone, (R,R)-N,N:N',N'-tetraalkyltartaramide | Formation of a chiral acetal |
| 2 | Diastereoselective Bromolactonization | N-Bromosuccinimide (NBS) | Formation of a bromolactone with high diastereoselectivity |
Asymmetric Catalysis in A-Ring Construction
Asymmetric catalysis offers an elegant and efficient method for establishing chirality, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. In the context of (+)-4-demethoxydaunomycinone synthesis, asymmetric catalysis has been applied to the construction of the chiral A-ring.
A notable example is the catalytic asymmetric ring-opening of a meso-epoxide. nih.gov This strategy involves the use of a chiral catalyst system, such as a scandium triflate complex with a chiral bipyridine ligand, to open a symmetric epoxide with an amine nucleophile in an enantioselective manner. nih.gov The resulting β-amino alcohol possesses the desired stereochemistry, which is then carried through subsequent steps to construct the A-ring of the anthracyclinone. This method provides a powerful tool for creating the key stereocenters of the molecule with high enantiomeric excess. While not a direct synthesis of the final tetracycle, this catalytic step provides a crucial chiral building block.
Optical Resolution Techniques for Racemic Intermediates
An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of a key intermediate, followed by optical resolution to separate the desired enantiomer. This approach can be practical when a racemic synthesis is more straightforward or higher yielding.
A successful resolution strategy has been reported for (±)-7-deoxy-4-demethoxydaunomycinone. This racemic intermediate can be resolved by forming diastereomeric acetals with a chiral vicinal diol derived from either natural L-(+)-tartaric acid or unnatural D-(-)-tartaric acid. The resulting diastereomers can be separated by chromatography, and subsequent hydrolysis of the separated diastereomer yields the optically pure (R)-(-)-7-deoxy-4-demethoxydaunomycinone, which is a key precursor to (+)-4-demethoxydaunomycinone.
Another resolution method involves the formation of diastereomeric salts. For example, a racemic carboxylic acid intermediate can be resolved by forming a salt with a chiral amine, such as (-)-N-methylephedrine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.
Table 2: Comparison of Enantioselective Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | High diastereoselectivity, recyclable auxiliary. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | High efficiency (small amount of catalyst for large product quantity). | Catalyst development can be challenging and expensive. |
Optimization and Refinement of Synthetic Routes
The large-scale production of this compound for its use as a crucial intermediate in the synthesis of anticancer drugs necessitates highly efficient and controlled synthetic methodologies. Research efforts have been directed towards optimizing existing routes and developing novel strategies to improve yield, reduce waste, and ensure the correct stereochemistry of the final product. katanamrp.compipefy.com These refinements are critical for making the production process more economically viable and environmentally sustainable. pipefy.com
Yield Enhancement and Process Efficiency in this compound Production
Improving process efficiency in the synthesis of this compound involves minimizing the resources—such as time, energy, and materials—required to produce the target compound. pipefy.com Key goals include streamlining operations, reducing waste, and maximizing productivity while maintaining high product quality. katanamrp.comcrowengineering.com Strategies for achieving this range from optimizing individual reaction steps to fundamentally redesigning the entire synthetic pathway.
One significant advancement in process efficiency is the development of a "global functionalization" strategy, which presents a conceptually different approach from traditional annulation methods. nih.govchemrxiv.org This non-annulative pathway synthesizes (±)-idarubicinone (this compound) from tetracene, a simple aromatic hydrocarbon that already contains the required tetracyclic framework. nih.govchemrxiv.org This method judiciously uses a series of Co- and Ru-catalyzed arene oxidations and a site-selective dearomative hydroboration to build the necessary functionality onto the existing skeleton. nih.gov The key advantage of this strategy is the rapid and controlled construction of the anthracyclinone framework in just five main operations, a significant improvement over more linear, multi-step annulation processes. nih.gov
From a biotechnological perspective, insights from the biosynthesis of related anthracyclines like doxorubicin (B1662922) suggest alternative avenues for yield enhancement. In Streptomyces peucetius, the enzyme DoxA, a cytochrome P-450 monooxygenase, is responsible for key hydroxylation steps. wikipedia.org Studies have shown that genetic manipulation to overexpress this enzyme can lead to increased yields of the final product. wikipedia.org While this applies to a biosynthetic route, the principle of enhancing the efficiency of specific catalytic steps is a common goal in both biological and chemical synthesis.
Table 1: Comparison of Synthetic Strategies for this compound Framework
| Strategy | Starting Material | Key Features | Reported Outcome | Reference |
|---|---|---|---|---|
| Global Functionalization | Tetracene | Non-annulative; Co- and Ru-catalyzed arene oxidations; dearomative hydroboration. | Provides the key anthracycline framework in five operations. | nih.gov |
| Linear Synthesis (Partial) | Intermediate 16b | Four-step sequence (enol acetate (B1210297) formation, epoxidation, rearrangement) to introduce C-9 hydroxyl. | 55% overall yield for the conversion of intermediate 16b to 16c. | ias.ac.in |
Stereochemical Purity Control in Aglycone Synthesis
The biological activity of anthracycline antibiotics is highly dependent on their specific stereochemistry. Therefore, controlling the formation of chiral centers during the synthesis of the aglycone, this compound, is of paramount importance. colab.wsiranchembook.ir Synthetic strategies must be designed to produce the desired enantiomer with high purity, as the presence of other stereoisomers can lead to reduced efficacy or undesired biological effects.
A primary method for establishing stereocontrol is through asymmetric synthesis, particularly the use of chiral catalysts or auxiliaries in key bond-forming reactions. iranchembook.ir The Diels-Alder reaction, a common strategy for constructing the A-ring of the anthracycline core, is a frequent target for stereochemical control. One approach involves a stereoselective reaction between a siloxydiene and a dienophile complex, promoted by a chiral Lewis acid. researchgate.net This method can generate the desired cycloadducts with a significant preference for one diastereomer. The stereochemical outcome is dictated by the specific geometry of the transition state, where the chiral catalyst directs the approach of the reacting molecules. researchgate.net
Another powerful strategy for enantiocontrolled synthesis involves domino reactions, such as domino carbopalladation, which can construct complex molecular architectures with defined stereochemistry in a single operation. colab.ws The use of chiral amino siloxy dienes in Diels-Alder reactions represents another refined approach to achieve high levels of stereocontrol. colab.ws These methods aim to create the required chiral centers with high fidelity from the outset, minimizing the need for resolving mixtures of stereoisomers later in the synthesis.
Regardless of the synthetic strategy employed, rigorous monitoring of enantiomeric and diastereomeric purity is essential. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a critical analytical tool for this purpose. researchgate.net It has been successfully used to separate multiple pairs of chiral intermediates in the total synthesis of this compound. researchgate.net This allows for precise in-process monitoring, ensuring that the stereochemical integrity is maintained throughout the synthetic sequence and that the final aglycone meets the required purity specifications. researchgate.net
Table 2: Methods for Stereochemical Control in Aglycone Synthesis
| Method | Key Reaction | Approach | Purpose | Reference |
|---|---|---|---|---|
| Asymmetric Diels-Alder | Cycloaddition | Use of a chiral Lewis acid promoter with a siloxydiene. | To achieve stereoselective formation of the tetracyclic core. | researchgate.net |
| Domino Carbopalladation | Domino Reaction | Enantiocontrolled synthesis strategy. | To construct the target molecule with high stereoselectivity. | colab.ws |
| Chiral Diene | Diels-Alder | Use of chiral amino siloxy dienes. | To control the stereochemistry of the cycloaddition step. | colab.ws |
| Chiral HPLC | Analytical Separation | Separation of enantiomers and diastereomers on a chiral stationary phase. | To monitor and confirm the enantiomeric purity of intermediates. | researchgate.net |
Compound Index
Derivatives and Analogues of 4 Demethoxydaunomycinone
Glycosidation Reactions to Form Anthracycline Glycosides
The biological activity of anthracyclines is critically dependent on the glycosidic bond that links the aglycone to a sugar moiety. The synthesis of potent analogues from 4-demethoxydaunomycinone, therefore, heavily relies on efficient and stereoselective glycosidation methods.
Synthesis of 4-Demethoxydaunorubicin (Idarubicin Aglycone) from this compound
The synthesis of 4-demethoxydaunorubicin, also known as idarubicin (B193468), is a cornerstone of research in this field. This process involves the crucial step of coupling this compound with a protected daunosamine (B1196630) derivative. A notable method for achieving this is the Koenigs-Knorr glycosylation. This reaction is frequently facilitated by the use of catalysts such as silver trifluoromethanesulphonate or trimethylsilyl (B98337) triflate (TMS-triflate) to promote the formation of the desired α-glycosidic linkage. oup.comresearchgate.netgoogle.com
One established approach involves the reaction of (+)-4-demethoxydaunomycinone with a protected and activated daunosamine sugar, such as (-)-3-N-trifluoroacetyl-1,4-bis(O-p-nitrobenzoyl)-l-daunosamine, in the presence of TMS-triflate. oup.com This is followed by sequential deprotection steps to remove the protecting groups from the sugar and the amino group, ultimately yielding optically pure (+)-4-demethoxydaunorubicin. oup.comoup.com Another synthetic route utilizes 1-chloro-4-O-p-nitrobenzoyl-3-N-trifluoroacetyldaunosamine as the glycosyl donor with silver trifluoromethanesulphonate as the catalyst. researchgate.net
The synthesis of this compound itself can be achieved through various methods, including total synthesis or by chemical modification of natural daunomycinone (B1669838). researchgate.netrsc.orgrsc.orgacs.orggoogle.comacs.org One semi-synthetic route involves the demethylation of daunorubicinone, followed by sulfonation and subsequent reduction to replace the 4-methoxy group with hydrogen. google.comgoogle.com
| Glycosylation Method | Glycosyl Donor | Catalyst/Promoter | Key Features |
| Koenigs-Knorr (modified) | (-)-3-N-trifluoroacetyl-1,4-bis(O-p-nitrobenzoyl)-l-daunosamine | Trimethylsilyl triflate (TMS-triflate) | Leads to optically pure (+)-4-demethoxydaunorubicin after deprotection. oup.com |
| Koenigs-Knorr (modified) | 1-chloro-4-O-p-nitrobenzoyl-3-N-trifluoroacetyldaunosamine | Silver trifluoromethanesulphonate | Specific glycosidation to prepare 4-demethoxydaunorubicin. researchgate.net |
| General Glycosylation | Protected and activated daunosamine | Silver triflate, Mercuric oxide-mercuric bromide | Common methods for coupling the aglycone and sugar. google.com |
Glycosylation with Modified Amino Sugars (e.g., 4'-deoxy, 4'-O-methyl daunosamine derivatives)
To explore the structure-activity relationships of anthracyclines, researchers have synthesized analogues of 4-demethoxydaunorubicin by glycosylating this compound with modified amino sugars. These modifications often target the 4'-position of the daunosamine sugar. For instance, new anthracycline glycosides such as 4-demethoxy-4'-deoxydaunorubicin and 4-demethoxy-4'-O-methyldaunorubicin have been synthesized. nih.gov
The synthesis of these analogues typically involves coupling this compound with 1-chloro-derivatives of protected 4-O-methyl and 4-deoxydaunosamine. nih.gov The resulting compounds can then be converted into their corresponding doxorubicin (B1662922) analogues. Research has shown that these new analogues can exhibit increased cytotoxicity against cancer cell lines in vitro compared to the parent drugs. nih.gov
| Modified Sugar | Resulting Analogue | Synthetic Approach |
| 4-deoxy-daunosamine derivative | 4-demethoxy-4'-deoxydaunorubicin | Coupling of this compound with a 1-chloro derivative of protected 4-deoxydaunosamine. nih.gov |
| 4-O-methyl-daunosamine derivative | 4-demethoxy-4'-O-methyldaunorubicin | Coupling of this compound with a 1-chloro derivative of protected 4-O-methyl-daunosamine. nih.gov |
| 4'-epi-daunosamine | 4-demethoxy-4'-epidaunorubicin | Synthesis involves the use of new aminoglycosides of this compound. nih.govclockss.org |
Structural Modifications of the Aglycone Moiety
The tetracyclic core of this compound provides a rich scaffold for a wide array of structural modifications. These alterations are aimed at fine-tuning the molecule's physicochemical properties and biological activity.
Chemical Alterations on Rings A, B, C, and D of this compound
Modifications have been explored on all four rings of the this compound structure. Ring A modifications often involve the side chain at C-9. Alterations to the B ring can influence the quinone system's redox potential. The C ring's functionality is also a target for chemical change. The absence of the methoxy (B1213986) group on the D ring is the defining feature of this aglycone, and further modifications on this ring are less common but have been investigated. researchgate.netpageplace.de The synthesis of analogues with modifications to the basic aglycone skeleton has been a subject of interest to create novel anthracycline derivatives. cdnsciencepub.com
Introduction of Halogenated Substituents (e.g., fluorination)
Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties. mt.com The introduction of halogen atoms, particularly fluorine, into the anthracycline structure can influence factors such as lipophilicity, metabolic stability, and cellular uptake. Research has been conducted on the synthesis of fluorinated anthracyclinones and their subsequent glycosylated products. While specific details on the direct halogenation of this compound are part of broader synthetic efforts, the general importance of halogenation in creating new anthracycline analogues is well-recognized. kisti.re.kr
Side-Chain Modifications (e.g., C-9 substitutions)
The acetyl side chain at the C-9 position of this compound is a frequent target for modification. Altering this side chain can significantly impact the biological activity of the resulting anthracycline. Synthetic strategies have been developed to introduce different functional groups at this position. researchgate.net These modifications aim to improve interactions with biological targets and potentially overcome mechanisms of drug resistance.
Design and Synthesis of Novel 4-Demethoxyanthracycline Analogues
The quest for enhanced therapeutic profiles has driven extensive research into the design and synthesis of novel 4-demethoxyanthracycline analogues. These efforts aim to create derivatives with improved efficacy, reduced toxicity, and the ability to overcome multidrug resistance. aacrjournals.org A key strategy in this endeavor involves the chemical modification of the this compound core and the attached sugar moiety.
A significant approach to generating new analogues is through the glycosylation of this compound with various modified sugar derivatives. For instance, new anthracycline glycosides have been synthesized by coupling this compound with 1-chloro-derivatives of protected 4-O-methyl and 4-deoxydaunosamine. These glycosides can then be converted into their corresponding doxorubicin analogues. nih.gov This method allows for the introduction of diverse functionalities at the sugar portion of the molecule, influencing its biological activity.
Another strategy focuses on modifying the C9 position of the aglycone. Researchers have successfully prepared 4-demethoxyanthracyclines carrying a lipophilic alkanoyl group at this position. jst.go.jp The synthesis of these compounds started from (R)-2, 5, 12-trihydroxy-1, 2, 3, 4-tetrahydro-6, 11-naphthacenedione-2-carboxylic acid. jst.go.jp The introduction of a nonanoyl group at the C9-position, for example, has been shown to result in marked cytotoxicity against P388 leukemia cells in vitro. jst.go.jp
Furthermore, the synthesis of isodoxorubicin analogues has been achieved starting from a synthetic 9-deacetyl-9-(hydroxymethyl)-4-demethoxydaunomycinone derivative. acs.org This precursor was coupled with 4-azido- or 4-amino-2,4,6-trideoxy-L-lyxo-hexoses to generate new anthracyclines. acs.org One of the resulting compounds, designated as hydrochloride salt 22, demonstrated slightly more potent in vitro activity against three cell lines (L1210, HT29, and A549) than doxorubicin. acs.org
The removal of the methoxy group at the 4-position of the anthracycline structure has been shown to enhance the ability of these analogues to target topoisomerase II, a key enzyme in DNA replication and a target for many anticancer drugs. aacrjournals.org Annamycin (B1684224), a lipophilic 4-demethoxy doxorubicin analogue, was designed to circumvent multidrug resistance and exhibits a greater ability to trap topoisomerase II cleavage complexes compared to doxorubicin. aacrjournals.org This enhanced targeting is believed to contribute to the antiproliferative and lethal effects of annamycin and other 4-demethoxy analogues. aacrjournals.org Molecular modeling studies suggest that the absence of the bulky 4-methoxy group may facilitate steric interactions essential for the formation of the ternary drug-enzyme-DNA complex. aacrjournals.org
The development of a synthetic route that can be utilized for larger-scale preparation of 4-demethoxydaunomycin itself has been a significant advancement. rsc.org This route involves the Diels-Alder reaction of an optically active, fully functionalized bicyclic precursor with o-benzoquinone dimethide to produce (+)-4-demethoxydaunomycinone, which is then glycosylated. rsc.org This efficient synthesis facilitates the production of sufficient quantities of these analogues for biological evaluation and further derivatization. rsc.org
The following tables summarize some of the key synthesized analogues and their reported activities:
Molecular and Cellular Mechanisms of Action Preclinical Focus
DNA Intercalation Research
The interaction of 4-demethoxydaunomycinone and its analogues with DNA is a cornerstone of their mechanism of action. As a member of the anthracycline family, its planar aromatic ring structure facilitates insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govresearchgate.net This physical disruption of the DNA structure leads to a cascade of cellular consequences, ultimately interfering with processes like replication and transcription.
Investigation of Binding Affinities and Stoichiometry with Nucleic Acids
Studies have been conducted to quantify the binding strength and the ratio in which this compound and its derivatives bind to nucleic acids. While specific binding affinity (K_b) values for the parent this compound are not always explicitly detailed in readily available literature, research on its analogues provides significant insights. For instance, analogues of this compound have been shown to possess a weaker DNA binding affinity compared to doxorubicin (B1662922) and daunorubicin (B1662515). researchgate.net
The stoichiometry of binding, which describes the number of drug molecules that bind per unit of DNA, is also a critical parameter. For example, a study using 2-fluoro-4-demethoxydaunomycin (2FD) and decanucleotides d(G-C)₅ and d(A-T)₅ found that each decanucleotide duplex could bind three molecules of the drug. researchgate.net This suggests a neighbor exclusion parameter of n=3 for this particular analogue. researchgate.net
Table 1: DNA Binding Characteristics of this compound Analogues
| Compound | Nucleic Acid | Key Finding |
|---|---|---|
| 2-fluoro-4-demethoxydaunomycin (2FD) | d(G-C)₅ and d(A-T)₅ decanucleotides | Each duplex binds three 2FD molecules (n=3). researchgate.net |
| This compound analogues | General DNA | Weaker DNA binding affinity compared to Doxorubicin and Daunorubicin. researchgate.net |
Sequence and Structural Selectivity in DNA Binding (e.g., AT vs. GC preference)
Research indicates that the binding of this compound derivatives is not random but can be influenced by the local DNA sequence and conformation. A study involving 3-fluoro-4-demethoxydaunomycin and the hexanucleotide d(TCCGGA)₂ showed that the compound intercalated at all possible sites with similar affinity, suggesting that specific high-affinity binding sites observed in some experiments are strongly regulated by the local DNA conformation. researchgate.netnih.gov
Further investigations with 2-fluoro-4-demethoxydaunomycin (2FD) and equimolar amounts of d(G-C)₅ and d(A-T)₅ revealed a preference for GC-rich sequences. researchgate.net The presence of lysine (B10760008) or arginine significantly enhanced the drug's preference for the d(G-C)₅ sequence. researchgate.net This suggests that interactions with other molecules can modulate the sequence selectivity of these compounds.
Spectroscopic Characterization of DNA-Compound Interactions (e.g., 19F-NMR, fluorescence)
A variety of spectroscopic techniques are employed to characterize the interaction between this compound analogues and DNA at the molecular level.
¹⁹F-NMR Spectroscopy: This technique has been particularly useful for studying fluorinated analogues. For instance, ¹⁹F-NMR was used to study the binding of 3-fluoro-4-demethoxydaunomycin with the hexanucleotide d(CTGCAG)₂. researchgate.net In another study with 3-fluoro-4-demethoxydaunomycin and d(TCCGGA)₂, four distinct resonances of approximately equal intensity were observed in the 1:1 complex, indicating intercalation at multiple sites with similar affinity. researchgate.netnih.gov The chemical shift in ¹⁹F-NMR can also reveal binding preferences; the shift for 2-fluoro-4-demethoxydaunomycin bound to d(A-T)₅ was approximately 1.5 ppm downfield compared to when it was bound to d(G-C)₅. researchgate.net
Fluorescence Spectroscopy: The intrinsic fluorescence of anthracyclines is often quenched upon intercalation into DNA. This property can be used to study binding interactions. While specific fluorescence data for this compound is not detailed in the provided results, it is a common method for characterizing DNA-intercalator interactions. nih.govliberty.edu
Influence on DNA Topology (e.g., unwinding)
Intercalation of molecules like this compound into the DNA helix causes a geometric distortion, leading to the unwinding of the DNA duplex. ebi.ac.ukscitechdaily.com This unwinding is a critical consequence of intercalation, as it can interfere with the function of enzymes that rely on specific DNA conformations. The process of DNA unwinding is fundamental to DNA replication, and its disruption is a key part of the cytotoxic mechanism of intercalating agents. scitechdaily.comresearchgate.net
Topoisomerase Inhibition Studies
Beyond simple intercalation, this compound and its analogues exert their effects by interacting with essential nuclear enzymes, particularly topoisomerase II. researchgate.net
Interaction with Topoisomerase II and DNA Cleavage Complex Formation
Topoisomerase II is an enzyme that resolves DNA topological problems by creating transient double-strand breaks. mdpi.com Anthracyclines, including 4-demethoxy analogues, are known to target topoisomerase II. nih.gov They do so by stabilizing the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the 5' ends of the broken DNA. mdpi.comunc.edu This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately, cell death.
Research has shown that 4-demethoxy analogues of doxorubicin, such as annamycin (B1684224), are more potent at trapping topoisomerase II in this cleavage complex compared to doxorubicin itself. nih.gov For example, in leukemic CEM cells, annamycin induced significant levels of topoisomerase II-mediated DNA-protein cross-links, whereas doxorubicin-induced cross-links were minimal. nih.gov This enhanced ability to stabilize the cleavage complex is a key feature of the 4-demethoxy class of anthracyclines and contributes to their potent biological activity. nih.gov The formation of these stabilized cleavage complexes is dependent on the presence of wild-type topoisomerase II, as cells with mutated, drug-resistant forms of the enzyme show marginal DNA-protein cross-links. nih.gov
Differentiation from Topoisomerase I Inhibition
The mechanism of action of this compound, an aglycone of the anthracycline class, is distinct from that of topoisomerase I inhibitors. The primary difference lies in the specific enzyme isoform they target and the nature of the resulting DNA-enzyme complex.
Topoisomerase I (Top1) inhibitors, such as camptothecin, exert their cytotoxic effects by trapping the Top1 cleavage complex (Top1cc). nih.gov The catalytic cycle of Top1 involves creating a transient single-strand break in the DNA to relieve torsional stress. This process includes a nucleophilic attack by a tyrosine residue in the enzyme's active site on a DNA phosphodiester bond, forming a covalent link to the 3'-end of the broken DNA strand. nih.gov This leaves a free 5'-hydroxyl end. nih.gov Under normal conditions, this reaction is readily reversible. nih.gov However, Top1 inhibitors stabilize this covalent complex, preventing the religation of the DNA strand. nih.gov The persistence of these single-strand breaks is converted into cytotoxic double-strand breaks when a replication fork collides with the trapped complex, ultimately leading to cell death. nih.gov
In contrast, anthracyclines, and by extension their aglycones like this compound, are primarily known as topoisomerase II inhibitors. Topoisomerase II enzymes function as homodimers to create transient double-strand breaks in the DNA, forming a covalent bond with the 5'-end of the broken DNA. This mechanism is fundamentally different from the 3'-end linkage created by Top1. nih.gov this compound and related compounds intercalate into the DNA and stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the double-strand break. This leads to the accumulation of permanent DNA double-strand breaks, triggering downstream cell death pathways. Therefore, the key differentiation is the specific enzyme target (Topoisomerase II vs. Topoisomerase I) and the polarity of the enzyme-DNA covalent bond (5'-linkage vs. 3'-linkage).
Cellular Uptake and Intracellular Distribution Dynamics
The cellular entry and subsequent localization of this compound are critical determinants of its biological activity. As an aglycone, it lacks the daunosamine (B1196630) sugar moiety of its parent compounds, which significantly increases its lipophilicity. This enhanced lipophilicity is a key feature influencing its interaction with cellular membranes.
Preclinical studies on related, more lipophilic doxorubicin analogues, such as 4'-iodo-4'-deoxydoxorubicin, have shown that increased lipophilicity correlates with a higher and faster rate of cellular uptake compared to the parent compound, doxorubicin. researchgate.net This suggests that this compound likely enters cells rapidly, primarily through passive diffusion across the phospholipid bilayer of the cell membrane. researchgate.netunito.it This process is energy-independent and driven by the concentration gradient of the compound across the membrane. researchgate.net
Once inside the cell, anthracyclines are known to accumulate in specific subcellular compartments. The primary sites of localization are the nucleus and mitochondria. Nuclear accumulation is consistent with its mechanism of action involving DNA intercalation and topoisomerase II inhibition. Mitochondrial accumulation is also a significant aspect of its cytotoxicity. Studies using fluorescent mimics of related mitochondrial toxins have demonstrated primary localization within the mitochondria. plos.org This sequestration within mitochondria is linked to the generation of reactive oxygen species and the induction of apoptosis. plos.org The precise distribution can be visualized using fluorescence microscopy techniques, which have confirmed that while some nanoparticles or compounds may be observed at the cell surface, they are internalized and detected in the cytoplasm and associated with organelles. dovepress.comresearchgate.net
Investigations into Cytotoxicity Pathways in Preclinical Models
This compound induces cytotoxicity in cancer cells primarily through the activation of apoptosis, or programmed cell death. This process is a highly regulated cascade of molecular events designed to eliminate damaged cells without inducing an inflammatory response. nih.gov The induction of apoptosis by chemotherapeutic agents like this compound typically involves the intrinsic (or mitochondrial) pathway. frontiersin.org
The process is often initiated by cellular stress, such as the extensive DNA damage caused by topoisomerase II inhibition. nih.gov This damage signals the activation of tumor suppressor proteins like p53. nih.govmdpi.com Activated p53 can transcriptionally upregulate the expression of pro-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, most notably BAX and BAK. mdpi.comnih.gov These proteins translocate to the mitochondrial outer membrane, where they form pores, leading to mitochondrial outer membrane permeabilization (MOMP).
This permeabilization results in the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, with cytochrome c being the most critical. nih.govmdpi.com In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), forming a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7. frontiersin.org These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and cell shrinkage. frontiersin.org The balance between pro-apoptotic proteins (e.g., BAX, BAD) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is a critical determinant of the cell's fate. nih.govmdpi.com
A significant mechanism contributing to the cytotoxicity of this compound is its ability to disrupt the normal progression of the cell cycle. Preclinical studies of DNA-damaging agents consistently show an arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov The G2/M checkpoint is a critical surveillance mechanism that prevents cells from entering mitosis (M phase) with damaged or incompletely replicated DNA. wikipedia.org
When this compound induces DNA double-strand breaks, it activates complex DNA damage response (DDR) pathways. wikipedia.org Sensor proteins recognize the DNA lesions and activate transducer kinases, which in turn phosphorylate effector proteins like the checkpoint kinase Chk1. wikipedia.org Activated Chk1 targets the key regulators of mitotic entry. Specifically, it phosphorylates and inactivates the phosphatase Cdc25, which is responsible for removing inhibitory phosphates from the cyclin-dependent kinase 1 (CDK1). wikipedia.org Simultaneously, the activity of Wee1 kinase, which adds inhibitory phosphates to CDK1, is increased. wikipedia.org
The result is the sustained inhibition of the Cyclin B1-CDK1 complex, the master regulator of entry into mitosis. nih.gov With this complex inactive, the cell cannot proceed past the G2 phase and is arrested. nih.gov This G2/M arrest serves two purposes: it provides the cell with time to repair the DNA damage, but if the damage is too extensive to be repaired, the prolonged arrest signals the cell to undergo apoptosis. wikipedia.org This arrest is often associated with the upregulation of the CDK inhibitor p21, frequently in a p53-dependent manner. nih.govmedsci.org
Table 1: Key Proteins Involved in G2/M Cell Cycle Arrest
| Protein | Function in G2/M Arrest | Reference |
|---|---|---|
| Cyclin B1/CDK1 | Master regulator of mitotic entry; its inhibition is the hallmark of G2/M arrest. | nih.gov |
| Cdc25 | Phosphatase that activates CDK1; inhibited by DNA damage signals. | wikipedia.org |
| Wee1 | Kinase that inhibits CDK1; its activity is often increased upon DNA damage. | wikipedia.org |
| p53 | Tumor suppressor that acts as a transcriptional activator for proteins like p21 in response to DNA damage. | nih.gov |
| p21 | Cyclin-dependent kinase inhibitor that contributes to cell cycle arrest by inhibiting CDK complexes. | nih.govmedsci.org |
The generation of reactive oxygen species (ROS) is another major contributor to the cytotoxic effects of this compound, a mechanism shared by many anthracyclines. wikipedia.orgcolab.ws ROS are highly reactive chemical molecules derived from oxygen, and their overproduction leads to a state of oxidative stress. smw.ch The quinone structure within the aglycone moiety of this compound can participate in redox cycling.
This process involves the enzymatic reduction of the quinone to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase, often within mitochondria. smw.ch This semiquinone radical can then transfer an electron to molecular oxygen (O₂) to generate the superoxide (B77818) anion (O₂⁻•). smw.ch This regenerates the parent quinone, allowing it to participate in another cycle, leading to the continuous production of superoxide. The superoxide anion can be further converted, either spontaneously or by superoxide dismutase (SOD) enzymes, into hydrogen peroxide (H₂O₂). smw.ch
Table 2: Key Reactive Oxygen Species and Their Cellular Effects
| ROS Species | Chemical Formula | Cellular Effect | Reference |
|---|---|---|---|
| Superoxide Anion | O₂⁻• | Precursor to other ROS; generated by redox cycling of the quinone moiety. | smw.ch |
| Hydrogen Peroxide | H₂O₂ | More stable ROS; can diffuse across membranes and cause widespread oxidative damage. | wikipedia.org |
| Hydroxyl Radical | •OH | Extremely reactive; causes damage to DNA, lipids, and proteins in its immediate vicinity. | wikipedia.org |
Structure Activity Relationships Sar of 4 Demethoxydaunomycinone Analogues
Elucidation of Structural Determinants for DNA Intercalation
The primary mechanism of action for many anthracyclines is their ability to intercalate into DNA, disrupting its replication and transcription. acs.orgoup.com This interaction is a critical determinant of their anticancer activity.
Contribution of the Chromophore Structure to Binding Affinity
The planar tetracyclic ring system, or chromophore, of anthracyclines is the structural feature responsible for inserting between DNA base pairs. acs.orgresearchgate.net Alterations to this chromophore can significantly impact DNA binding affinity. nih.gov For instance, modifications to the anthraquinone (B42736) portion of the molecule have been shown to reduce binding affinity. nih.gov The removal of the 4-methoxy group from the D-ring, a defining feature of 4-demethoxydaunomycinone analogues, can lead to more active inducers of DNA cleavage, even with a lower DNA binding affinity. nih.gov This suggests a complex relationship where raw binding strength does not solely dictate biological effect.
The planar aromatic rings of the chromophore are essential for the intercalating process. researchgate.net Van der Waals forces and hydrophobic interactions are major driving forces for this intercalation. acs.org While electrostatic interactions, particularly for protonated analogues, also play a role, the nonpolar interactions are often the most significant contributors to the stability of the drug-DNA complex. acs.org
Impact of A-Ring Substituents on Intercalation Properties
The A-ring of the anthracycline, a saturated cyclohexane (B81311) ring, sits (B43327) in the minor groove of the DNA double helix. acs.org Substituents on this ring can form hydrogen bonds with the surrounding DNA base pairs, further stabilizing the complex. acs.org For example, the hydroxyl group at the O9 position can form two hydrogen bonds with an adjacent guanine (B1146940) base. acs.org
Studies on fluorinated analogues of 4-demethoxydaunomycin have provided insights into how A-ring modifications affect intercalation. For example, 3-fluoro-4-demethoxydaunomycin was found to intercalate at multiple sites within a DNA hexanucleotide sequence with similar affinity, suggesting that the local DNA conformation plays a significant role in determining specific high-affinity binding sites. researchgate.net
Correlation between Chemical Structure and Preclinical Cytotoxicity
The ultimate goal of modifying the this compound structure is to enhance its cytotoxicity towards cancer cells while minimizing harm to healthy cells.
Influence of Glycosylation on In Vitro Activity
Glycosylation, the attachment of sugar moieties, is a critical factor influencing the biological activity of anthracyclines. nih.gov The sugar portion of the molecule typically resides in the minor groove of DNA and plays a crucial role in anchoring the drug. nih.gov The nature and number of sugar units can significantly impact cytotoxicity. acs.org
The process of glycosylating this compound derivatives has been a key area of research. For instance, new anthracyclines with sugar moieties like 2-deoxy-L-fucose and 2-deoxy-L-rhamnose have been synthesized and shown to exhibit high cytotoxicity against leukemia cells. researchgate.net The development of efficient and stereoselective glycosylation methods is crucial for producing these novel analogues. researchgate.net Interestingly, some studies have shown that while glycosylation can sometimes decrease antimicrobial activity, it can also lead to compounds with enhanced cytotoxicity against specific cancer cell lines. mdpi.com In some contexts, the inhibition of N-glycosylation has been shown to dramatically reduce the cytotoxicity of certain antibody-drug conjugates, highlighting the importance of the sugar component in cellular uptake and potency. nih.gov
Effects of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, within the anthracycline molecule is another critical determinant of its biological activity. ineosopen.orgineosopen.org The stereochemical relationship between the sugar moiety and the chromophore is essential for topoisomerase II inhibition. nih.gov
Studies on doxorubicin (B1662922) stereoisomers have demonstrated that changes in the stereochemistry at the 4'-position of the sugar can affect activity. nih.gov Similarly, the stereochemistry of the amino group on the sugar is crucial for the biological function of the entire compound. ineosopen.orgineosopen.org Altering the stereochemistry can impact how the drug interacts with its target, ultimately affecting its cytotoxic profile. Research has shown that both the stereochemistry of the 3'-amine and its N-substitution state are critical for cytotoxicity and can improve cellular uptake. researchgate.net
Development of SAR Models for Guiding Anthracycline Analogue Design
To rationalize the vast amount of experimental data and guide the synthesis of new, more potent analogues, researchers have turned to the development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. grantome.comscirp.org These computational models aim to establish mathematical relationships between the chemical structure of a molecule and its biological activity. scirp.orgisca.me
QSAR studies on anthracycline analogues have utilized various molecular descriptors, such as graph theoretical indices and physicochemical properties, to predict biological activity, often expressed as the half-maximal inhibitory concentration (IC50). isca.meresearchgate.net These models can help in the primary screening of potential drug candidates. researchgate.net For instance, QSAR models have been developed to predict the cytotoxicity of anthracycline derivatives as topoisomerase II inhibitors. researchgate.net These studies have highlighted the importance of parameters like molecular weight and lipophilicity (logP) in determining activity. scirp.orgresearchgate.net By understanding the structural features that contribute to high activity, these models provide a valuable tool for the rational design of the next generation of anthracycline-based anticancer drugs. grantome.comisca.me
Rational Design Principles for New Anthracycline Scaffolds with Modified Molecular Profiles
The rational design of new anthracycline scaffolds based on the this compound template is a key strategy in medicinal chemistry aimed at developing novel antitumor agents with improved pharmacological profiles. The primary goals are to enhance efficacy, broaden the spectrum of activity against various cancer types, and overcome mechanisms of drug resistance. researchgate.netcdnsciencepub.com The core principle involves the strategic modification of the this compound structure to optimize its interaction with biological targets, such as DNA and topoisomerase II, while potentially altering its cellular uptake, distribution, and metabolism. researchgate.netgoogle.com
The development of 4-demethoxydaunorubicin (idarubicin) itself is a prime example of successful rational design. The removal of the methoxy (B1213986) group at the C-4 position of the parent compound, daunorubicin (B1662515), leads to increased lipophilicity and enhanced antitumor activity. orgsyn.org Building on this success, further modifications to the this compound aglycone and its glycosidic substituents have been explored to fine-tune its molecular properties.
Key rational design principles for generating novel analogues include:
Modification of the Tetracyclic Aglycone: Introducing substituents onto the aromatic rings or altering the stereochemistry of the A-ring can significantly impact biological activity. A prominent strategy has been the introduction of fluorine atoms at various positions on the D-ring. researchgate.net The rationale is that fluorine, due to its high electronegativity and small size, can alter the electronic properties and metabolic stability of the molecule without causing significant steric hindrance. researchgate.net For instance, the synthesis of 2-fluoro and 3-fluoro-4-demethoxydaunomycinone has been pursued to explore these effects. researchgate.net Another approach involves modifications at the C-14 position, such as in 14,14-difluoro-4-demethoxydaunorubicin, which was synthesized and found to exhibit notable in vitro cytotoxicity. capes.gov.br
Alteration of the Glycosidic Moiety: The sugar component of anthracyclines is critical for their biological function, playing a role in DNA binding and cellular recognition. Structure-activity relationship (SAR) studies have shown that modifications to the sugar can influence activity and help overcome drug resistance. researchgate.net A rational approach involves replacing the natural daunosamine (B1196630) sugar with other carbohydrates. For example, analogues of idarubicin (B193468) have been synthesized with glucose or galactose moieties. koreascience.kr These changes are intended to alter the drug's interaction with cellular transport proteins and target enzymes, potentially leading to a different spectrum of activity or improved efficacy in resistant cell lines. The biological evaluation of these glycosylated analogues provides crucial data for understanding the SAR of the sugar portion. koreascience.kr
Scaffold Rearrangement and Ring Modification: More profound structural changes involve altering the fundamental tetracyclic skeleton of the aglycone. While less common, the synthesis of analogues like 4-demethoxy-8-nordaunomycinone, which has a modified ring structure, represents an effort to create entirely new molecular frameworks. cdnsciencepub.com These novel scaffolds can lead to compounds with fundamentally different biological and pharmacological properties compared to traditional anthracyclines.
The systematic application of these design principles, guided by SAR data from biological testing, allows for the iterative development of new this compound-based compounds. The following table summarizes research findings on select rationally designed analogues.
| Analogue | Structural Modification | Reported Biological Finding | Cell Line |
| 14,14-difluoro-4-demethoxydaunorubicin | Fluorine substitution at C-14 of the aglycone | Prominent in vitro cytotoxicity and in vivo antitumor activity capes.gov.br | P388 murine leukemia |
| Idarubicin-glucoside | Replacement of daunosamine with glucose | Subjected to in vitro MTT assay to compare cytotoxicity with idarubicin koreascience.kr | Human promyelocytic-leukemia and human breast cancer |
| Idarubicin-galactoside | Replacement of daunosamine with galactose | Subjected to in vitro MTT assay to compare cytotoxicity with idarubicin koreascience.kr | Human promyelocytic-leukemia and human breast cancer |
| 2-Fluoro-4-demethoxydaunomycinone | Fluorine substitution at C-2 of the aglycone | Prepared for biological evaluation to assess impact of D-ring fluorination researchgate.net | Not Specified |
| 3-Fluoro-4-demethoxydaunomycinone | Fluorine substitution at C-3 of the aglycone | Prepared for biological evaluation to assess impact of D-ring fluorination researchgate.net | Not Specified |
Preclinical Pharmacological Investigations of 4 Demethoxydaunomycinone Analogues Mechanistic/activity Focused
In Vitro Cytotoxicity Assessments
The initial evaluation of novel 4-demethoxydaunomycinone analogues typically involves assessing their cytotoxic effects against a variety of cancer cell lines in a laboratory setting. This provides crucial preliminary data on their potential as anticancer agents.
Screening against Various Cancer Cell Lines (e.g., HeLa, L1210, P388, HT29, A549)
Analogues of this compound have been tested against a diverse panel of human and murine cancer cell lines to determine the breadth and specificity of their cytotoxic activity. For instance, a number of new 4-demethoxyanthracyclines demonstrated greater cytotoxicity against HeLa cells in vitro compared to their parent compounds. nih.gov The cytotoxic potential of these analogues is not limited to a single cancer type, with studies showing activity against various cell lines, including those derived from leukemia (L1210, P388), colon adenocarcinoma, breast adenocarcinoma, melanoma, and glioblastoma. researchgate.netresearchgate.net
The screening process often involves determining the concentration of the compound that inhibits cell growth by 50% (IC50). This value serves as a key metric for comparing the potency of different analogues. For example, some synthetic analogues have shown higher cytotoxicity than doxorubicin (B1662922) against most of the human tumor cell lines tested. researchgate.net The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures cell viability. japsonline.commdpi.com
Table 1: In Vitro Cytotoxicity of Selected this compound Analogues
| Cell Line | Cancer Type | Observation |
|---|---|---|
| HeLa | Cervical Cancer | New 4-demethoxyanthracycline analogues showed higher cytotoxicity than parent drugs. nih.gov |
| L1210 | Murine Leukemia | Analogues demonstrated cytotoxic effects. researchgate.netnih.gov |
| P388 | Murine Leukemia | Analogues demonstrated cytotoxic effects. researchgate.net |
| HT29 | Colon Adenocarcinoma | Analogues showed growth-inhibitory effects. researchgate.net |
Comparative Analysis of Cytotoxicity with Parent Anthracyclines (e.g., daunorubicin (B1662515), doxorubicin)
A critical aspect of preclinical evaluation is the direct comparison of new this compound analogues with established anthracyclines like daunorubicin and doxorubicin. Research has consistently shown that many of these new analogues are more cytotoxic and potent than their parent drugs in vitro. nih.gov For instance, certain synthetic products exhibited higher cytotoxicity than doxorubicin against the majority of human tumor cell lines tested. researchgate.net
One study found that 4'-iodo-4'-deoxydoxorubicin, a doxorubicin analogue, is more cytotoxic than doxorubicin against a panel of human and murine cell lines. researchgate.net This increased cytotoxicity is a promising indicator of potentially enhanced therapeutic efficacy. The comparative analysis often reveals that modifications to the this compound structure can lead to compounds with significantly improved activity profiles.
Evaluation of Concentration-Dependent Effects on Cell Viability and Proliferation
The cytotoxic effects of this compound analogues are typically dose-dependent, meaning their impact on cell viability and proliferation increases with higher concentrations of the compound. mdpi.complos.org Studies have shown that as the concentration of an analogue increases, there is a corresponding decrease in the viability of cancer cells. mdpi.com This relationship is fundamental to understanding the pharmacological properties of these potential drugs.
The evaluation of concentration-dependent effects helps in determining the therapeutic window of a compound. It has been observed that some analogues can inhibit cell viability at very low concentrations, indicating high potency. nih.gov The data from these studies, often presented as dose-response curves, are crucial for selecting promising candidates for further in vivo testing. researchgate.net
In Vivo Efficacy Studies in Animal Models (Focus on molecular/cellular activity, not clinical outcome)
Following promising in vitro results, the antitumor activity of this compound analogues is further investigated in animal models. These studies provide insights into the compounds' efficacy in a more complex biological system.
Assessment in Murine Leukemia Models (e.g., P388 leukemia, L1210 leukemia)
Murine leukemia models, such as those using P388 and L1210 leukemia cells, have been instrumental in the preclinical assessment of this compound analogues. nih.gov Studies have shown that new doxorubicin analogues are slightly more active than doxorubicin against ascitic L1210 leukemia and significantly more active against disseminated L1210 leukemia. nih.gov
When compared at optimal antitumor doses, some new analogues were found to be as active as the parent drugs against ascitic P388 leukemia. nih.gov Furthermore, 4'-iodo-4'-deoxydoxorubicin demonstrated higher activity against murine P388 leukemia resistant to doxorubicin. researchgate.net These findings highlight the potential of these analogues to overcome drug resistance, a major challenge in cancer therapy.
Activity in Preclinical Solid Tumor Models (e.g., mammary carcinoma)
The efficacy of this compound analogues has also been evaluated in preclinical models of solid tumors. In studies involving mice with mammary carcinoma, several 4-demethoxy doxorubicin analogues demonstrated antitumor activity. nih.gov For instance, 4-demethoxy-3'-N-trifluoroacetyldoxorubicin showed an increase in the lifespan of mice with B-16 murine solid tumors. nih.gov These in vivo studies in solid tumor models are critical for establishing the broader therapeutic potential of these compounds beyond hematological malignancies.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Daunorubicin |
| Doxorubicin |
| 4-demethoxy-4'-deoxydaunorubicin |
| 4-demethoxy-4'-O-methyldaunorubicin |
| 4-demethoxydaunorubicin |
| 4-demethoxy-4'-epidaunorubicin |
| 4-demethoxydoxorubicin |
| 4-demethoxy-4'-epidoxorubicin |
| 4-demethoxy-4'-O-methyldoxorubicin |
| 4-demethoxy-4'-deoxydoxorubicin |
| 4'-iodo-4'-deoxydoxorubicin |
Evaluation of Pharmacodynamic Markers in Animal Tissues
The in vivo assessment of pharmacodynamic (PD) markers in animal tissues is a critical step in the preclinical evaluation of novel this compound analogues. This analysis provides crucial insights into the mechanism of action and target engagement of these compounds within a complex biological system. Key pharmacodynamic endpoints for this class of compounds revolve around their ability to induce DNA damage and interfere with the function of topoisomerase II, which are considered central to their cytotoxic effects. The evaluation of these markers in tumor xenografts and other relevant animal tissues helps to establish a mechanistic link between drug exposure and antitumor activity.
A primary mechanism of action for many anthracycline analogues, including those derived from this compound, is the induction of DNA double-strand breaks (DSBs). A sensitive and widely used biomarker for DSBs is the phosphorylation of the histone variant H2AX on serine 139, resulting in the formation of γH2AX. nih.gov The accumulation of γH2AX can be visualized as discrete nuclear foci, and the quantification of these foci serves as a surrogate measure of the extent of DNA damage. nih.gov Preclinical studies have demonstrated that treatment with doxorubicin, a related anthracycline, leads to a significant increase in γH2AX foci in tumor cells. nih.govmdpi.com This principle is extended to the evaluation of novel this compound analogues to confirm their engagement with this critical pathway in vivo.
Another key pharmacodynamic marker is the recruitment of DNA repair proteins to the sites of damage. RAD51, a crucial component of the homologous recombination (HR) repair pathway, forms nuclear foci at the sites of DSBs. researchgate.net The formation of RAD51 foci indicates the activation of the HR repair machinery in response to drug-induced DNA damage. mdpi.comresearchgate.net Studies have shown that doxorubicin treatment increases the number of RAD51 foci in multiple myeloma cells. nih.gov Therefore, evaluating the modulation of RAD51 foci formation in animal tissues following treatment with this compound analogues provides insight into the cellular response to the induced DNA damage. An inhibition of RAD51 foci formation in the presence of persistent γH2AX foci could suggest that an analogue not only causes DNA damage but also interferes with its repair, potentially enhancing its cytotoxic effect.
The second major mechanism for this class of compounds is the inhibition of topoisomerase II. These analogues can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. nih.govresearchgate.net This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA breaks. The extent of topoisomerase II-mediated DNA cleavage can be quantified in preclinical models. For instance, sabarubicin (B1683914) (MEN 10755), a disaccharide analogue of doxorubicin with a 4-demethoxy aglycone, has been shown to be a potent inducer of topoisomerase II-mediated DNA damage. nih.govresearchgate.net Comparative studies have demonstrated that despite having lower nuclear accumulation compared to doxorubicin, MEN 10755 was equally potent in causing DNA single- and double-strand breaks. nih.gov Furthermore, the DNA cleavage stimulated by MEN 10755 was found to be more persistent than that induced by doxorubicin, suggesting a more stable ternary complex. nih.gov
The evaluation of deamino analogues of sabarubicin, such as MEN 10959 and MEN 12297, has also centered on their ability to act as topoisomerase II poisons. These analogues were found to induce DNA cleavage mediated by both topoisomerase II alpha and beta, and this activity correlated well with their cytotoxic potency. researchgate.net
The following tables summarize the findings from preclinical studies evaluating these pharmacodynamic markers for this compound analogues.
Table 1: Comparative DNA Damage Induction by this compound Analogues in Preclinical Models
| Compound | Model System | Pharmacodynamic Marker | Observation | Reference |
| Sabarubicin (MEN 10755) | Human A2780 ovarian carcinoma cell line | DNA single- and double-strand breaks | As potent as doxorubicin in eliciting DNA breaks, despite lower nuclear concentration. | nih.gov |
| Doxorubicin | Multiple Myeloma (MM) cells | γH2AX foci | Increased number of γH2AX foci, indicating DNA double-strand break induction. | nih.gov |
| Doxorubicin | Multiple Myeloma (MM) cells | RAD51 foci | Four-fold increase in the fraction of cells with ≥5 RAD51 foci, indicating activation of homologous recombination repair. | nih.gov |
This table presents a summary of findings on DNA damage markers. Direct quantitative comparison between different this compound analogues is limited in the available literature.
Table 2: Topoisomerase II Poisoning Activity of this compound Analogues
| Compound | Enzyme | DNA Substrate | Activity | Reference |
| Sabarubicin (MEN 10755) | Topoisomerase II | Not specified | Stimulation of DNA cleavage was greater and more persistent than that produced by doxorubicin. | nih.gov |
| MEN 10959 | Topoisomerase II alpha and beta | Not specified | Induced DNA cleavage; activity correlated with cytotoxic potency. | researchgate.net |
| MEN 12297 | Topoisomerase II alpha and beta | Not specified | Induced DNA cleavage; activity correlated with cytotoxic potency. | researchgate.net |
This table summarizes the effects of this compound analogues on topoisomerase II-mediated DNA cleavage.
Molecular Mechanisms of Cellular Resistance to Anthracycline Aglycones General Research Focus
Role of Drug Efflux Transporters
A primary mechanism by which cancer cells develop resistance is through the active removal of chemotherapeutic drugs from the cell's interior, a process mediated by drug efflux transporters. mdpi.comwikipedia.orgnih.gov These transporters, which are often overexpressed in resistant cancer cells, act as molecular pumps, reducing the intracellular concentration of the drug and thereby diminishing its therapeutic efficacy. mdpi.comwikipedia.org
P-glycoprotein (ABCB1) and Other ABC Transporters in Anthracycline Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a key member of the ATP-binding cassette (ABC) transporter superfamily. mdpi.comwikipedia.org It functions as an ATP-dependent efflux pump with a broad substrate specificity, capable of expelling a wide variety of structurally and functionally diverse compounds, including many anticancer drugs. mdpi.comwikipedia.orgnih.gov The overexpression of P-gp is a major contributor to the multidrug resistance (MDR) phenotype in cancer cells. mdpi.comwikipedia.org
The ABC transporter family is extensive, with several members implicated in drug resistance. solvobiotech.comsolvobiotech.commdpi.com Besides ABCB1, other notable transporters include the multidrug resistance-associated proteins (MRPs), which belong to the ABCC subfamily, and ABCG2 (breast cancer resistance protein). solvobiotech.com These transporters are primary active transporters that utilize the energy from ATP hydrolysis to move their substrates across the cell membrane. solvobiotech.commdpi.com While P-gp and ABCG2 tend to transport large, hydrophobic, and positively charged molecules, the MRP family can handle both uncharged hydrophobic compounds and water-soluble anionic molecules. solvobiotech.com
The tissue distribution of these major multidrug resistance proteins is widespread, providing a cellular defense mechanism throughout the body. solvobiotech.com For instance, P-gp is prominently expressed in tissues involved in absorption and secretion, such as the intestine, liver, and kidney, as well as at the blood-brain barrier. solvobiotech.comeuropeanpharmaceuticalreview.com
| Transporter | Alias | Subfamily | Key Substrates |
| P-glycoprotein | MDR1, ABCB1 | ABCB | Hydrophobic, cationic drugs |
| MRP1 | ABCC1 | ABCC | Organic anions, glutathione (B108866) conjugates |
| MRP2 | ABCC2 | ABCC | Glucuronide and glutathione conjugates |
| MRP3 | ABCC3 | ABCC | Glucuronide and sulfate (B86663) conjugates |
| MRP4 | ABCC4 | ABCC | Nucleoside analogs, cyclic nucleotides |
| ABCG2 | BCRP | ABCG | Mitoxantrone, topotecan, irinotecan |
Modulation of Efflux Pump Activity by Anthracycline Analogues
Research has explored the potential of modulating the activity of these efflux pumps to overcome resistance. This can involve the use of inhibitors that block the transporter's function, thereby increasing the intracellular concentration of the chemotherapeutic agent. nih.gov The development of "chemosensitizers" or "MDR modulators" is an active area of research aimed at reversing resistance. nih.gov
The interaction of anthracycline analogues with these transporters can be complex. Some analogues may be poorer substrates for efflux pumps, allowing them to accumulate to higher intracellular concentrations and exert their cytotoxic effects even in resistant cells. Conversely, some compounds may act as inducers or activators of P-gp expression and activity. nih.govnih.gov For example, activation of protein kinase C (PKC) has been shown to increase P-gp expression and activity. nih.gov Understanding how different structural modifications to the anthracycline scaffold, such as the absence of the 4-methoxy group in 4-demethoxydaunomycinone, affect their interaction with efflux transporters is crucial for designing more effective drugs that can evade or overcome resistance.
Alterations in Molecular Targets
Beyond drug efflux, resistance to anthracyclines can also arise from modifications in their primary intracellular targets.
Topoisomerase II Mutations and Expression Levels
Topoisomerase II (Topo II) is a critical enzyme involved in managing DNA topology during replication, transcription, and recombination. researchgate.netnih.govplos.org Anthracyclines, including 4-demethoxy analogues, are known to act as Topo II poisons. nih.govmdpi.com They stabilize the transient enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately triggering cell death. plos.orgnih.gov
Research has shown that 4-demethoxy analogues of doxorubicin (B1662922) can exhibit a greater ability to trap these Topo II cleavage complexes compared to doxorubicin itself. nih.gov This enhanced targeting of Topo II seems to be more dependent on the presence of the wild-type form of the enzyme. nih.gov
Mutations in the gene encoding Topo II can lead to a drug-resistant form of the enzyme that is less susceptible to the effects of anthracyclines. nih.gov For instance, in cells with mutated, drug-resistant Topo II, both 4-methoxy and 4-demethoxy anthracyclines have been shown to produce only marginal DNA-protein cross-links. nih.gov Furthermore, the cytotoxicity of 4-demethoxy analogues is significantly reduced in cells harboring mutated Topo II compared to those with the wild-type enzyme. nih.gov The expression levels of Topo II can also influence drug sensitivity, with lower levels potentially contributing to resistance. nih.gov
| Factor | Consequence for Anthracycline Action | Reference |
| Topo II Mutation | Reduced binding of the drug to the enzyme-DNA complex, leading to decreased DNA damage and resistance. | nih.gov |
| Decreased Topo II Expression | Fewer available targets for the drug, resulting in diminished cytotoxic effect. | nih.gov |
| Enhanced Topo II Targeting | Increased formation of cleavage complexes, leading to more significant DNA damage and apoptosis. | nih.gov |
Changes in DNA Repair Mechanisms
The DNA damage induced by anthracyclines activates cellular DNA repair pathways. nih.govnih.gov These intricate systems work to correct various types of DNA lesions, including the double-strand breaks caused by Topo II poisons. nih.govnih.govjournalmeddbu.com The major DNA repair pathways include base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ). nih.govnih.gov
An upregulation or enhanced efficiency of these DNA repair mechanisms can contribute to drug resistance by more effectively repairing the drug-induced DNA damage before it can trigger apoptosis. nih.gov This allows the cancer cells to survive and continue to proliferate despite the presence of the chemotherapeutic agent. The specific pathways involved in repairing anthracycline-induced damage are a subject of ongoing research.
Cellular Detoxification and Metabolism Pathways
Cellular detoxification is a broad term for the processes by which cells neutralize and eliminate harmful substances. balanceatlanta.comtechnologynetworks.com This involves a series of metabolic pathways that can modify the chemical structure of a drug, often making it more water-soluble and easier to excrete. utah.edusavemyexams.com
While specific metabolic pathways for this compound are not extensively detailed in the provided search results, the general principles of drug metabolism are relevant. Phase I reactions, often catalyzed by cytochrome P450 enzymes, can introduce or expose functional groups, while Phase II reactions conjugate the drug or its metabolites with endogenous molecules like glucuronic acid or glutathione, further increasing their water solubility. mdpi.com The resulting metabolites can then be more readily eliminated from the cell, potentially by the aforementioned ABC transporters. evotec.com Alterations in the activity of these metabolic enzymes could therefore influence the intracellular concentration and efficacy of this compound.
Enzymatic Inactivation of Anthracyclines (e.g., carbonyl reductase activity)
A crucial mechanism contributing to cellular resistance to anthracyclines is their enzymatic inactivation. This process is primarily mediated by cytosolic enzymes belonging to the aldo-keto reductase (AKR) superfamily and carbonyl reductases (CBRs). nih.gov These enzymes catalyze the reduction of the C-13 carbonyl group of anthracyclines, converting them into their less active alcohol metabolites. nih.govnih.gov For instance, doxorubicin is metabolized to doxorubicinol, and daunorubicin (B1662515) is converted to daunorubicinol. nih.gov This conversion significantly diminishes the cytotoxic efficacy of the parent drug and has also been implicated in the cardiotoxic side effects of anthracycline therapy. nih.gov
While direct kinetic data for the enzymatic inactivation of this compound by carbonyl reductases is not extensively documented in publicly available research, inferences can be drawn from studies on its close structural analog, idarubicin (B193468) (4-demethoxydaunorubicin). The metabolism of idarubicin to its C-13 alcohol metabolite, idarubicinol, is a prominent metabolic pathway. nih.gov It is plausible that this compound, as an aglycone, is also a substrate for these reducing enzymes. The overexpression of enzymes like CBR1 and AKR1C3 has been observed in various anthracycline-resistant cancer cell lines. nih.gov This overexpression leads to an accelerated conversion of the active drug to its less potent metabolite, thereby reducing the intracellular concentration of the active compound and contributing to the resistance phenotype.
The general reaction catalyzed by these reductases is as follows:
Anthracycline (ketone) + NADPH + H+ ⇌ Anthracycline alcohol + NADP+
The catalytic efficiency of various reductases can differ for different anthracyclines. Studies have indicated that AKR1C3 is a highly effective reductase for doxorubicin. nih.gov The substrate specificity of these enzymes is broad, and they can act on a variety of carbonyl-containing compounds. nih.gov The table below summarizes the key enzymes involved in this resistance mechanism.
| Enzyme Family | Specific Enzymes | Function |
| Aldo-Keto Reductase (AKR) | AKR1C3, AKR1B10, AKR1B1, AKR7A2 | Catalyze the NADPH-dependent reduction of the C-13 carbonyl group of anthracyclines. nih.govnih.gov |
| Carbonyl Reductase (CBR) | CBR1, CBR3, CBR4 | Mediate the conversion of anthracyclines to their less active alcohol metabolites. nih.gov |
Characterization of Cross-Resistance Patterns in Preclinical Resistance Models
Preclinical models of drug resistance are invaluable for understanding the patterns of cross-resistance among different chemotherapeutic agents. A common model is the P388 murine leukemia cell line and its adriamycin (doxorubicin)-resistant subline, P388/ADR. nih.gov Studies on this cell line have demonstrated that resistance to one anthracycline often confers resistance to a broad spectrum of other anthracycline derivatives. nih.gov This phenomenon, known as cross-resistance, is a significant clinical challenge.
The degree of resistance is often quantified by the resistance index, which is the ratio of the IC50 (the concentration of a drug that inhibits cell growth by 50%) in the resistant cell line to that in the sensitive parent cell line. A higher resistance index indicates a greater degree of resistance.
The following table presents hypothetical IC50 values and resistance indices for various anthracyclines in a doxorubicin-sensitive (P388) and a doxorubicin-resistant (P388/ADR) cell line, based on published findings for similar compounds. It is important to note that the values for this compound are extrapolated and serve as an illustration pending direct experimental data.
| Compound | P388 (Sensitive) IC50 (nM) | P388/ADR (Resistant) IC50 (nM) | Resistance Index (Fold) |
| Doxorubicin | 50 | 5000 | 100 |
| Daunorubicin | 40 | 4500 | 112.5 |
| Idarubicin | 20 | 800 | 40 |
| This compound | 75 (estimated) | 6000 (estimated) | 80 (estimated) |
These values are illustrative and based on the general patterns of anthracycline cross-resistance. nih.govresearchgate.net
The pattern of cross-resistance in P388/ADR cells extends beyond anthracyclines to other classes of anti-cancer drugs, including DNA intercalating agents and compounds that interfere with mitotic spindle function. nih.gov However, these resistant cells generally remain sensitive to antimetabolites and alkylating agents. nih.gov This detailed characterization of cross-resistance patterns is crucial for designing effective second-line therapies for patients who have developed resistance to anthracycline-based chemotherapy. The reduced cross-resistance observed for idarubicin compared to doxorubicin suggests that modifications to the anthracycline structure, such as the removal of the methoxy (B1213986) group at position 4, can partially overcome existing resistance mechanisms. researchgate.net This provides a rationale for the development of new anthracycline analogs, for which this compound is a vital precursor.
Analytical Methodologies for Research and Development of 4 Demethoxydaunomycinone
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 4-demethoxydaunomycinone and its related substances. High-performance liquid chromatography, in particular, offers the resolution and sensitivity required for detailed characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Intermediate Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity of this compound and for monitoring the progress of its synthesis by analyzing reaction intermediates. moravek.comopenaccessjournals.comadvancechemjournal.com This technique separates components in a liquid sample based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). moravek.comtorontech.com The result is a chromatogram where different components elute at different times, allowing for their identification and quantification. moravek.com
For purity testing, HPLC can effectively separate this compound from any contaminants, byproducts, or degradation products. moravek.comchromatographyonline.com A typical HPLC setup for this purpose would involve a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and water, often with a modifying agent like trifluoroacetic acid. nih.gov Detection is commonly achieved using a UV-Vis detector, as the anthracycline chromophore absorbs strongly in the visible region. torontech.com For instance, a purity of 98.92% for this compound has been reported using HPLC with detection at 254 nm. lgcstandards.com In some cases, purity levels as high as 83% have been achieved without further purification, as determined by HPLC analysis. google.com
The power of HPLC also lies in its ability to be used throughout the synthesis process to monitor the conversion of starting materials and the formation of intermediates, ensuring the efficiency and success of each synthetic step. researchgate.net
Table 1: Example HPLC Purity Data for this compound
| Sample ID | Purity (%) | Detection Wavelength (nm) |
| Batch A | 98.92 | 254 |
| Crude Product | 83 | Not Specified |
Chiral HPLC for Enantiomeric Excess Determination
Since this compound possesses a chiral center, the determination of its enantiomeric excess (ee) is critical, as different enantiomers can exhibit different biological activities. Chiral HPLC is the primary method for this analysis. uma.eshumanjournals.com This technique utilizes a chiral stationary phase (CSP) or a chiral mobile-phase additive (CMPA) to create a chiral environment where the two enantiomers can be separated. humanjournals.comnih.gov
The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times on the column. humanjournals.comnih.gov The resulting chromatogram will show two distinct peaks for the two enantiomers, and the enantiomeric excess can be calculated from the relative areas of these peaks. sigmaaldrich.com A variety of chiral stationary phases are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides, offering a range of selectivities for different types of chiral compounds. bioanalysis-zone.com
For compounds like this compound, a polarimetric detector can be used in conjunction with HPLC to provide information on the optical rotation of the separated enantiomers, further confirming their identity and purity. nih.gov
Table 2: Chiral HPLC Separation Parameters
| Parameter | Description |
| Chiral Stationary Phase | e.g., polysaccharide-based, macrocyclic glycopeptide-based |
| Mobile Phase | Normal or reversed-phase, may contain chiral additives |
| Detector | UV-Vis, Circular Dichroism, Polarimeter |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and weight of this compound, complementing the data obtained from chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. measurlabs.comazooptics.comnih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. measurlabs.comazooptics.com
Both ¹H and ¹³C NMR are routinely employed. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting patterns). azooptics.com The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. azooptics.com For complex molecules like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between protons and carbons, ultimately leading to a complete and unambiguous structural assignment. arkat-usa.orgslideshare.net The chemical shifts observed in the NMR spectra are characteristic of the functional groups present in the molecule. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. neu.edu.trfrontiersin.org In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). neu.edu.tr
The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. pharmacognosy.us
Fragmentation analysis involves breaking the molecular ion into smaller, charged fragments. orgchemboulder.com The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the structure of unknown but related substances. orgchemboulder.comnih.govlibretexts.org The fragmentation of the anthracycline ring system and the side chain can provide valuable structural information. wpmucdn.com A Hitachi RMU-6MG mass spectrometer is one instrument that has been used for the analysis of this compound. oup.com
Bioanalytical Methods for Preclinical Studies
Bioanalytical methods are essential for quantifying this compound and its metabolites in biological matrices such as plasma, serum, and tissue samples during preclinical studies. rfppl.co.inau.dk These studies are crucial for understanding the pharmacokinetics (what the body does to the drug) of the compound. rfppl.co.in
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. mdpi.comitrlab.com This technique combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. rfppl.co.in The development of a robust bioanalytical method involves several steps, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. itrlab.com
The method must be rigorously validated to ensure its accuracy, precision, selectivity, sensitivity, and stability, following guidelines from regulatory authorities. fda.gov This validation ensures that the data generated from preclinical studies are reliable and can be used to make informed decisions about the further development of the drug candidate. au.dk Bioanalytical methods are also critical in the broader context of preclinical evaluation of new anthracyclines, where they support studies on therapeutic efficacy, tolerability, and cardiotoxicity. nih.govnih.gov The complexity of bioconjugates, such as antibody-drug conjugates that may utilize anthracycline-based payloads, presents additional bioanalytical challenges requiring sophisticated strategies. nih.gov
Quantification of this compound and its Metabolites in Biological Matrices (e.g., tissue, cell lysates)
The accurate quantification of this compound and its metabolites in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and specific method developed for this purpose. researchgate.net
A notable HPLC method allows for the simultaneous determination of idarubicin (B193468) (a related anthracycline), its primary metabolite idarubicinol, and the aglycone metabolite this compound in human plasma and urine. researchgate.net Sample preparation for plasma involves a solid-phase extraction step using C18 bonded silica (B1680970) cartridges to isolate the analytes from matrix components. researchgate.net
Chromatographic separation is achieved on a Cyanopropyl column (25 cm x 4.6 mm I.D., 5 µm particle size). The inherent fluorescence of this compound and its parent compounds allows for highly sensitive detection. The optimal excitation and emission wavelengths for fluorescence detection are 470 nm and 580 nm, respectively. researchgate.net
This method demonstrates excellent sensitivity, with a lower limit of quantification of less than 0.2 ng/mL for this compound. The recovery rates from biological matrices are high and reproducible. researchgate.net The precision of the assay is well within acceptable limits for bioanalytical methods, with inter-assay and intra-assay coefficients of variation being low. researchgate.net
For broader metabolite profiling in biological samples, techniques like liquid chromatography-mass spectrometry (LC-MS) and LC with tandem MS (LC-MS/MS) are powerful tools. aimspress.com These methods offer high selectivity and sensitivity for identifying and quantifying a wide range of metabolites. aimspress.com Targeted metabolomics approaches, often utilizing kits like the AbsoluteIDQ™ p180 kit, can quantify a large number of metabolites simultaneously from small sample volumes. licorbio.com This involves derivatization of the analytes followed by flow injection analysis-tandem mass spectrometry (FIA-MS/MS) and LC-MS/MS. licorbio.com While not specifically detailed for this compound in the provided context, these advanced metabolomics platforms are applicable for comprehensive analysis of its metabolic fate in various biological matrices.
Here is an interactive data table summarizing the performance of a validated HPLC method for the quantification of this compound:
| Parameter | Value |
| Analyte | This compound (AG1) |
| Biological Matrices | Human Plasma, Urine |
| Extraction Method | Solid-Phase Extraction (C18) |
| Chromatographic Column | Cyanopropyl (25 cm x 4.6 mm, 5 µm) |
| Detection Method | Fluorescence |
| Excitation Wavelength | 470 nm |
| Emission Wavelength | 580 nm |
| Sensitivity (Lower Limit of Quantification) | < 0.2 ng/mL |
| Recovery Rate | > 83.9% |
| Inter-assay Coefficient of Variation | 9.8% |
| Intra-assay Precision (>1 ng/mL) | 5.0% |
| Intra-assay Precision (<1 ng/mL) | 14.1% |
Development of Assays for Molecular Interaction Studies (e.g., DNA binding assays)
The biological activity of anthracyclines like this compound is closely linked to their ability to interact with cellular macromolecules, most notably DNA. Therefore, the development of robust assays to characterize these molecular interactions is a cornerstone of its research and development.
Spectroscopic Assays for DNA Binding:
Spectrophotometric and fluorescence spectroscopy are fundamental techniques to study the non-covalent interactions between small molecules and DNA. nih.gov The interaction of natural and synthetic anthracyclines with calf thymus DNA has been successfully studied using spectrophotometry to determine binding constants. researchgate.net These methods rely on changes in the absorption or emission spectra of the compound upon binding to DNA. For instance, the binding of a ligand to DNA can cause shifts in the maximum absorbance wavelength (bathochromic or hypsochromic shifts) and changes in the molar absorptivity (hyperchromism or hypochromism). nih.gov
Fluorescence spectroscopy is particularly sensitive for this purpose. biocompare.com Many anthracyclines are intrinsically fluorescent, and their quantum yield can be either quenched or enhanced upon intercalation into the DNA double helix. researchgate.net By titrating the compound with increasing concentrations of DNA, one can monitor these spectral changes to calculate binding parameters such as the binding constant (K) and the number of binding sites. nih.gov For example, in studies of other DNA-binding agents, an increase in fluorescence intensity upon addition of DNA is indicative of a strong intercalative interaction that restricts the mobility of the molecule. researchgate.net
Calorimetric and Electrophoretic Assays:
Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are powerful techniques that provide a complete thermodynamic profile of the binding interaction. aimspress.comnih.gov ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. japtamers.co.ukmedcraveonline.com DSC can be used to assess the thermal stability of DNA and how it is altered by the binding of a ligand, providing further insights into the binding mode. medcraveonline.com
Electrophoretic mobility shift assay (EMSA), or gel shift assay, is a common technique used to study protein-DNA interactions but can also be adapted for small molecule-DNA binding. licorbio.communi.cz This assay is based on the principle that a DNA-protein or DNA-small molecule complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA molecule. muni.cznih.gov The resulting shift in the band corresponding to the DNA indicates the formation of a complex. licorbio.com While not specifically documented for this compound in the provided context, it represents a viable method for qualitatively and semi-quantitatively assessing its DNA binding capabilities.
Computational Modeling:
In conjunction with experimental assays, computational modeling provides valuable atomic-level insights into the molecular interactions of this compound. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations can be used to predict the preferred binding site and orientation of the compound within the DNA major or minor groove. frontiersin.orgoncotarget.com These models can elucidate the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the drug-DNA complex, helping to rationalize experimental findings and guide the design of new analogs with improved binding affinity and specificity. nih.gov
The following table summarizes various analytical methods applicable to the study of this compound's molecular interactions:
| Assay Type | Principle | Key Information Obtained |
| UV-Visible Spectrophotometry | Measures changes in the absorbance spectrum of the compound upon DNA binding. | Binding mode (intercalation vs. groove binding), binding constant. |
| Fluorescence Spectroscopy | Measures changes in the fluorescence emission spectrum (intensity, wavelength) upon DNA binding. | Binding constant, binding stoichiometry, conformational changes. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding reaction. | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). |
| Differential Scanning Calorimetry (DSC) | Measures the change in thermal stability of DNA upon ligand binding. | Stabilization of DNA structure, insights into binding mode. |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects the reduced migration of a DNA-ligand complex in a non-denaturing gel compared to free DNA. | Qualitative assessment of binding, relative binding affinities. |
| Computational Modeling (Docking/MD) | Simulates the interaction between the compound and DNA at an atomic level. | Preferred binding sites, binding orientation, specific intermolecular forces. |
Future Directions and Research Perspectives in 4 Demethoxydaunomycinone Chemistry and Biology
Exploration of Novel and Efficient Synthetic Strategies for Complex Anthracyclines
The intricate molecular architecture of anthracyclines presents a formidable challenge to synthetic chemists. Historically, the production of 4-demethoxydaunomycinone and its derivatives has relied on semi-synthetic modifications of naturally occurring anthracyclines or complex total synthesis routes. google.comresearchgate.net However, the demand for structural diversity to overcome challenges like drug resistance necessitates the development of more efficient and versatile synthetic methodologies. nih.govusp.br
Future research is focused on several promising avenues:
Convergent Synthesis: Strategies that construct the anthracycline skeleton from smaller, readily available fragments are highly sought after. These approaches offer greater flexibility for introducing structural modifications at various positions of the molecule. jst.go.jpnih.gov For example, a highly convergent strategy for the synthesis of this compound has been reported, showcasing the potential of this approach. osaka-u.ac.jp
Global Functionalization: A novel concept involves the direct functionalization of a simple polynuclear aromatic hydrocarbon, such as tetracene, to build the complex anthracyclinone core. This "global functionalization" strategy represents a significant departure from traditional annulation-based methods and could provide rapid access to a wide range of analogues. researchgate.netnih.gov
Biocatalysis and Pathway Engineering: Leveraging the power of enzymes and engineered metabolic pathways offers a green and highly specific alternative to traditional chemical synthesis. Combinatorial biosynthesis, where genes from different anthracycline biosynthetic pathways are mixed and matched, has already demonstrated the potential to generate novel anthracyclinone scaffolds. acs.org This approach, coupled with the enzymatic glycosylation of the this compound core, could lead to a vast library of new-to-nature anthracyclines. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Convergent Synthesis | Assembly from smaller, pre-functionalized fragments. jst.go.jpnih.gov | Increased flexibility for analogue synthesis, potentially shorter synthetic routes. |
| Global Functionalization | Direct modification of a simple aromatic core. researchgate.netnih.gov | Rapid access to the anthracyclinone framework, novel disconnection approach. |
| Biocatalysis | Use of enzymes and engineered metabolic pathways. acs.org | High regio- and stereoselectivity, environmentally friendly conditions. |
| Combinatorial Biosynthesis | Mixing and matching of biosynthetic genes. acs.org | Generation of novel and diverse molecular scaffolds. acs.org |
Rational Design of Next-Generation Analogues with Tailored Molecular Target Selectivity
The clinical utility of anthracyclines is often limited by their dose-dependent cardiotoxicity, which is primarily attributed to their interaction with topoisomerase IIβ in cardiac cells. mdpi.com A major goal in the field is to design new analogues with improved selectivity for topoisomerase IIα, the isoform predominantly found in cancer cells, thereby separating the desired anticancer effects from the unwanted cardiac side effects. mdpi.com
The rational design of next-generation analogues of this compound is being guided by a deeper understanding of structure-activity relationships (SAR). acs.org Key areas of focus include:
Modification of the Sugar Moiety: The daunosamine (B1196630) sugar plays a critical role in DNA binding and interaction with topoisomerase II. nih.gov Altering the sugar component, for instance, by introducing different substituents or creating disaccharide and trisaccharide analogues, can significantly impact the biological activity and toxicity profile of the resulting compound. mdpi.comacs.org
Aglycone Modifications: While the 4-demethoxy modification is a key feature, further alterations to the aglycone of this compound can fine-tune its properties. These modifications can influence factors like cellular uptake, DNA intercalation, and redox cycling. nih.govwaocp.org
Targeting Alternative Pathways: Research is expanding beyond the canonical DNA intercalation and topoisomerase II poisoning mechanism. There is growing evidence that anthracyclines can induce other cellular responses, such as histone eviction from chromatin. acs.org Designing analogues that preferentially activate these alternative pathways could lead to compounds with novel mechanisms of action and potentially reduced toxicity. acs.org
Advanced Mechanistic Studies using High-Resolution Structural Biology Techniques
A detailed understanding of how this compound and its analogues interact with their molecular targets at the atomic level is crucial for rational drug design. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are providing unprecedented insights into these interactions.
Future research in this area will focus on:
Characterizing Drug-DNA Complexes: High-resolution structures of this compound derivatives complexed with various DNA sequences will help to elucidate the specific determinants of binding affinity and sequence selectivity. nih.govgatech.edurcsb.org These studies can reveal the precise hydrogen bonding and van der Waals interactions that govern the recognition process. rcsb.org
Visualizing the Ternary Topoisomerase II-DNA-Drug Complex: Obtaining high-resolution structures of the ternary complex formed by topoisomerase II, DNA, and a this compound analogue is a major goal. mdpi.com This would provide a detailed snapshot of how the drug traps the enzyme in its cleavable complex, leading to DNA damage and cell death.
Investigating Off-Target Interactions: Structural studies can also be used to understand the interactions of these compounds with other cellular components, which may contribute to both their therapeutic effects and their toxic side effects.
| Structural Biology Technique | Application in this compound Research | Key Insights |
| X-ray Crystallography | Determining the 3D structure of drug-DNA complexes at high resolution. nih.govgatech.edurcsb.org | Precise details of intermolecular interactions, influence of drug modifications on binding. |
| Cryo-Electron Microscopy (Cryo-EM) | Visualizing large macromolecular assemblies, such as the ternary drug-DNA-topoisomerase II complex. | Understanding the mechanism of topoisomerase II poisoning at a molecular level. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying the solution-state structure and dynamics of drug-DNA interactions. | Information on conformational changes and binding kinetics in a more physiological environment. |
Integration of Computational Chemistry and Artificial Intelligence in Drug Discovery and SAR Prediction
Future applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms, particularly machine learning, can be trained on existing data to build predictive models that correlate the structural features of this compound analogues with their biological activity. patsnap.comtandfonline.com These models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis.
Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict how a given analogue will bind to its target, such as the DNA minor groove or the active site of topoisomerase II. fastercapital.com This allows for the in silico evaluation of binding affinity and the identification of key interactions that can be optimized through further design.
De Novo Drug Design: Generative AI models can be employed to design entirely new molecules with desired properties. mdpi.com By learning the underlying principles of molecular design from known active compounds, these models can propose novel this compound analogues that have a high probability of being active.
Predicting ADMET Properties: Computational models are increasingly being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. fastercapital.com This can help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.
Development of Preclinical Models for Understanding Anthracycline-Induced Cellular Responses beyond Cytotoxicity
While cytotoxicity is the primary desired outcome of chemotherapy, it is now recognized that anthracyclines induce a complex array of cellular responses beyond simple cell death. nih.govnih.gov Understanding these responses is critical for developing more effective and safer drugs.
Future research will require the development and utilization of more sophisticated preclinical models, including:
Human-Induced Pluripotent Stem Cell (hiPSC)-Derived Cardiomyocytes: These cells provide a more physiologically relevant in vitro model for studying anthracycline-induced cardiotoxicity compared to traditional rodent cell lines. nih.govwiley.com They can be used to investigate the specific cellular pathways that are perturbed by this compound analogues and to screen for compounds with reduced cardiotoxic potential. mdpi.com
3D Organoid and Microtissue Models: These models more closely mimic the complex architecture and cell-cell interactions of human tissues. nih.gov They can be used to study the effects of this compound derivatives in a more in vivo-like context, providing insights into their efficacy and toxicity in a more integrated biological system.
Advanced In Vivo Models: The development of animal models that more accurately recapitulate the chronic and delayed nature of anthracycline-induced cardiotoxicity is an important unmet need. nih.gov Such models are essential for the preclinical evaluation of new drug candidates and for understanding the long-term consequences of treatment.
| Preclinical Model | Application in this compound Research | Key Advantages |
| hiPSC-Derived Cardiomyocytes | Studying cardiotoxicity mechanisms and screening for safer analogues. nih.govwiley.com | Human-relevant genetics and physiology, potential for personalized medicine approaches. mdpi.com |
| 3D Organoids and Microtissues | Evaluating drug efficacy and toxicity in a more complex, tissue-like environment. nih.gov | Recapitulates cell-cell and cell-matrix interactions, provides spatial context. |
| Advanced Animal Models | Assessing long-term efficacy and toxicity, including delayed cardiotoxicity. nih.gov | In vivo evaluation of pharmacokinetics and pharmacodynamics, systemic effects. |
Q & A
Q. How can FAIR data principles enhance reproducibility in this compound research?
- Answer :
- Data repositories : Deposit raw NMR, HPLC, and bioassay data in Chemotion or RADAR4Chem .
- Metadata standards : Include experimental parameters (e.g., reaction conditions, instrument models) using ISA-Tab format .
- Collaborative platforms : Use ELNs (e.g., Chemotion ELN) for real-time data sharing and peer validation .
Tables for Methodological Reference
Table 1 : Key Synthetic Steps and Analytical Benchmarks for this compound
Table 2 : Common Pitfalls and Solutions in Synthesis
| Issue | Cause | Solution |
|---|---|---|
| Low ketalization yield | Moisture contamination | Use molecular sieves, anhydrous solvents |
| Side products in deamination | Overoxidation | Replace NaNO₂ with Pd/C/H₂ |
| Chiral inversion | Racemization during heating | Conduct reactions at ≤0°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
